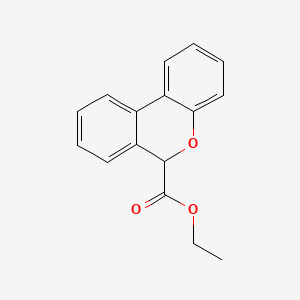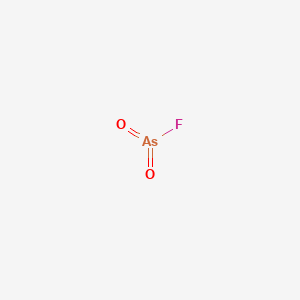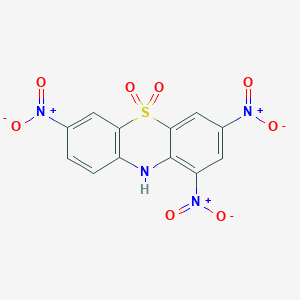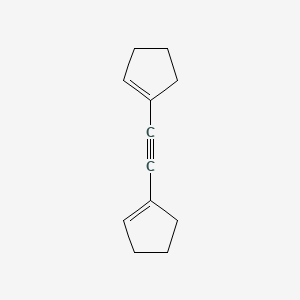![molecular formula C15H9F13O2S B14417752 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene CAS No. 86525-51-1](/img/structure/B14417752.png)
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a highly fluorinated hexane chain. This compound is notable for its high chemical stability and unique reactivity due to the presence of multiple fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene typically involves multiple steps:
Formation of the Fluorinated Hexane Sulfonyl Group: This step involves the reaction of hexane with fluorine gas under controlled conditions to introduce the fluorine atoms. The resulting perfluorohexane is then reacted with sulfur trioxide to form the sulfonyl fluoride derivative.
Attachment to the Benzene Ring: The sulfonyl fluoride derivative is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the sulfonyl group to the benzene ring.
Introduction of the Ethenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines (NH₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
科学的研究の応用
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene has several applications in scientific research:
Biology: Studied for its potential as a bioactive molecule due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its high chemical stability and low surface tension.
作用機序
The mechanism of action of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The compound’s high stability and resistance to metabolic degradation make it a valuable tool in studying long-term biological effects.
類似化合物との比較
Similar Compounds
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene: can be compared with other fluorinated benzene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and unique reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
86525-51-1 |
|---|---|
分子式 |
C15H9F13O2S |
分子量 |
500.28 g/mol |
IUPAC名 |
1-methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C15H9F13O2S/c1-8-2-4-9(5-3-8)6-7-31(29,30)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-7H,1H3 |
InChIキー |
ZNMBSYHEOLVZLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-lambda~2~-stannane](/img/structure/B14417670.png)
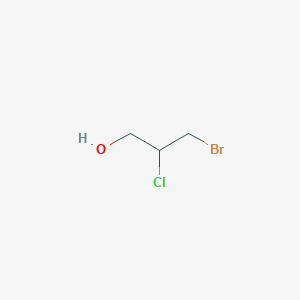
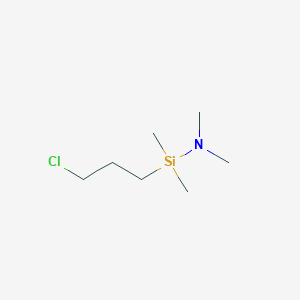
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

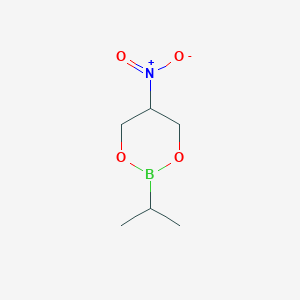
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
